molecular formula C18H21N3O4 B14460997 4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide CAS No. 67833-85-6

4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide

Katalognummer: B14460997
CAS-Nummer: 67833-85-6
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: LDKDXQMFHSGLKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide is a complex organic compound with a molecular formula of C19H24N4O2 It is characterized by the presence of a nitrophenoxy group and a benzenecarboximidamide group connected through a pentoxy linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide typically involves multiple steps, starting with the preparation of the nitrophenoxy and benzenecarboximidamide intermediates. The key steps include:

    Etherification: The reaction of 4-nitrophenol with a pentoxy halide to form 4-(pentoxy)nitrophenol.

    Amidation: The conversion of 4-(pentoxy)nitrophenol to this compound through a reaction with benzenecarboximidamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with nucleic acids and proteins, leading to various biological effects. The compound may also interfere with cellular pathways, affecting cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[5-(4-Carbamimidoylphenoxy)pentoxy]benzenecarboximidamide: Similar structure but with a carbamimidoyl group instead of a nitro group.

    4-[5-(4-Aminophenoxy)pentoxy]benzenecarboximidamide: Contains an amino group instead of a nitro group.

Uniqueness

4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide is unique due to its specific nitrophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

67833-85-6

Molekularformel

C18H21N3O4

Molekulargewicht

343.4 g/mol

IUPAC-Name

4-[5-(4-nitrophenoxy)pentoxy]benzenecarboximidamide

InChI

InChI=1S/C18H21N3O4/c19-18(20)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)21(22)23/h4-11H,1-3,12-13H2,(H3,19,20)

InChI-Schlüssel

LDKDXQMFHSGLKV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.